四氟丁二酰亚胺

描述

Tetrafluorosuccinimide (TFSI) is a highly reactive and versatile fluorinating reagent that has been used in organic synthesis for over a century. It is a colorless, crystalline solid that is soluble in polar solvents such as water, alcohols, and ethers. TFSI is an important building block in organic synthesis and is used to introduce fluorine atoms into organic molecules. It is also used in a variety of other reactions, including the preparation of perfluorinated compounds, the synthesis of fluorinated polymers, and the synthesis of fluorinated pharmaceuticals.

科学研究应用

在DNA阵列制备中的应用

四氟丁二酰亚胺及其衍生物在DNA阵列制备领域显示出有前途的应用。一个特定的应用涉及在金表面上使用四氟苯基(TFP)酯端自组装单分子层(SAM)。这种方法由于在碱性条件下稳定且疏水性,有利于制备高密度斑点阵列,对生物分子阵列制备具有优势。在TFP SAMs上制备的DNA阵列表现出比其NHS类似物更高的DNA分子表面密度,减少荧光背景,并且比它们的NHS类似物具有更小的斑点半径(Lockett et al., 2008)。

在有机合成中的应用

四氟烷基溴可以被金属化形成有机镁化合物,这些化合物与各种亲电试剂反应活泼,导致含有新颖功能化四氟乙烯的产物。这种方法以其易操作性、优异的选择性和广泛的底物范围而闻名,提供了独特的合成构建块(Budinská等人,2016)。

在氟化学中的应用

四氟乙烷β-磺酮(TFES)衍生物作为多用途试剂,用于二氟甲基化和三氟甲基化反应。由于它们能够在特定条件下将CF2基团引入各种键中并在特定条件下生成二氟卡宾,TFES衍生物对药物候选物和新型功能材料的合成至关重要。TFES衍生物的多样功能突显了它们在药物化学和材料科学中的重要性(Zhang et al., 2014)。

在亲电氟化中的应用

使用像Selectfluor这样的特定试剂进行亲电氟化为有机分子引入氟提供了一条简单有效的途径。由于其多功能性和在各种反应中的有效性,这种方法学具有广泛的应用,突显了亲电氟化在合成化学中的重要性(Singh & Shreeve, 2004)。

在氟化合物合成中的应用

四氟乙烯通过聚合过程作为各种氟化合物的前体,例如聚四氟乙烯的合成。这些化合物具有许多工业应用,尽管已报道了由于吸入四氟乙烯而导致的直接肺部损伤,表明需要谨慎处理(Lee et al., 2007)。

在钯催化反应中的应用

四氟乙烯可以与芳基锌试剂在钯催化下进行偶联反应,形成α,β,β-三氟苯乙烯衍生物。这个过程以其高产率而闻名,并代表了在涉及碳-氟键活化的催化转化中的一种新方法(Ohashi et al., 2011)。

属性

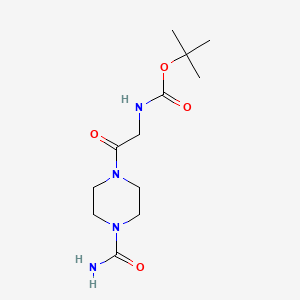

IUPAC Name |

3,3,4,4-tetrafluoropyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF4NO2/c5-3(6)1(10)9-2(11)4(3,7)8/h(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPDXSWOZFOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(C(=O)N1)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301858 | |

| Record name | Tetrafluorosuccimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-33-3 | |

| Record name | NSC146773 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrafluorosuccimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorosuccinimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3MQT6SYP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrafluorosuccinimide function as a reagent in organic synthesis, and what makes it particularly useful?

A1: Tetrafluorosuccinimide, often employed as its N-chloro derivative (N-Chloro-tetrafluorosuccinimide, NCTFS), serves as a versatile reagent for introducing bromine atoms into aromatic compounds. [] This bromination reaction, particularly effective with the radioactive isotope Bromine-77, offers a route to radiolabeled compounds for various applications. [] The reaction proceeds under mild conditions, exhibiting high selectivity for ortho- and para-substituted products, suggesting an electrophilic aromatic substitution mechanism involving ionic species. [] NCTFS's efficacy in radiolabeling stems from its ability to facilitate practically carrier-free bromination, maximizing the specific activity of the final product. []

Q2: What insights into the coordination chemistry of Tetrafluorosuccinimide have been revealed through structural studies?

A2: Crystallographic studies provide valuable insights into the coordination behavior of Tetrafluorosuccinimide, specifically its deprotonated form, the tetrafluorosuccinimidate anion. In the complex trans-[Ir(CO)(NCOC2F4CO)(PPh3)2], the tetrafluorosuccinimidate ligand coordinates to the iridium center through its nitrogen atom, forming a short Ir-N bond (2.09 Å). [] This finding indicates a strong interaction between the metal center and the nitrogen lone pair, highlighting the ligand's ability to act as a strong σ-donor. Furthermore, the presence of electron-withdrawing fluorine atoms on the succinimide ring likely enhances the π-acceptor properties of the ligand, further strengthening the metal-ligand bond. []

Q3: How does the presence of Tetrafluorosuccinimide as a ligand influence the reactivity of gold complexes in catalytic reactions?

A3: Research suggests that Tetrafluorosuccinimide, acting as an N-imidate ligand, plays a crucial role in modulating the reactivity of gold catalysts, specifically in 1,5-enyne cycloisomerization reactions. [] The presence of the tetrafluorosuccinimidate ligand in AuBr2(N-tetrafluorosuccinimide)(NHC) complexes, where NHC represents an N-heterocyclic carbene ligand, was found to facilitate the reduction of Au(III) to Au(I) under reaction conditions. [] This reduction process, involving the liberation of Br2, is crucial for generating the catalytically active Au(I) species. [] Notably, the nature of the N-imidate ligand influences catalyst efficacy, highlighting the importance of ligand design in optimizing catalyst performance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)